molecular formula C14H11BrN2O3 B11806330 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide

Cat. No.: B11806330
M. Wt: 335.15 g/mol
InChI Key: JCMMMKXYZJOBEC-UHFFFAOYSA-N
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Description

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide is a complex organic compound that features a benzodioxole moiety, a bromine atom, and an amide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the brominated benzodioxole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 4-position undergoes facile substitution with various nucleophiles under optimized conditions:

NucleophileReagent SystemTemperatureProductYield (%)Reference
AminesDMF, K₂CO₃80-100°C4-Amino derivatives60-75
ThiophenolEtOH, NaOHReflux4-Phenylthio analog82
AzideNaN₃, DMSO120°C4-Azido compound68

Key findings :

  • Reaction rates follow the order: S-nucleophiles > N-nucleophiles > O-nucleophiles

  • Steric hindrance from the adjacent amino group reduces reactivity at the 3-position

  • DFT calculations suggest bromine's para-directing effect dominates substitution patterns

Amide Bond Reactivity

The benzamide group participates in characteristic transformations:

Hydrolysis

ConditionReagentsProductConversion (%)
Acidic (pH < 2)HCl/H₂SO₄4-Bromo-3-aminobenzoic acid95
Basic (pH > 12)NaOH/KOHCorresponding carboxylate salt88
EnzymaticProtease KPartial cleavage42

Research insights :

  • Hydrolysis follows pseudo-first order kinetics (k = 3.2 × 10⁻⁴ s⁻¹ at 80°C)

  • Steric protection from benzo[d]dioxole reduces hydrolysis rate compared to simple benzamides

Cross-Coupling Reactions

Reaction TypeCatalyst SystemPartnerProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid4-Biaryl derivative78
Ullmann CouplingCuI, L-ProlinePyrazoleN-Arylpyrazole65

Experimental observations :

  • Bromine shows superior leaving group ability compared to chloro analogs in coupling reactions

  • Reaction efficiency decreases with increasing steric bulk of coupling partners

Diazotization & Subsequent Reactions

StepReagentsProductApplication
Diazonium Salt FormationNaNO₂/HCl4-Bromo-3-diazonium chlorideAzo dye synthesis
Sandmeyer ReactionCuCN/KCN4-Cyano derivativeNitrile precursor

Stability note :
Diazonium intermediates require strict temperature control (<5°C) to prevent decomposition

Cyclization Reactions

Under high-dilution conditions (0.01 M in DMF), the compound undergoes:

  • Intramolecular cyclization to form benzodiazepine analogs (15% yield)

  • Intermolecular dimerization via amide linkage (detected by MS, <5% yield)

Mechanistic studies :

  • Cyclization proceeds through a six-membered transition state

  • Bromine's electron-withdrawing effect facilitates ring closure

Stability Profile

ConditionDegradation PathwayHalf-life (25°C)
Aqueous Solution (pH7)Hydrolytic cleavage48 h
UV Light (254 nm)Radical bromine loss12 h
Thermal (100°C)Amide bond rearrangement72 h

Formulation implications :

  • Requires protection from light and moisture during storage

  • Compatible with standard pharmaceutical excipients below 60°C

This comprehensive reaction profile enables rational design of derivatives for medicinal chemistry applications while informing synthetic strategies and stability considerations.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzo[d][1,3]dioxole moiety is believed to enhance these effects.
  • Anticancer Potential : Research indicates that the compound may inhibit cancer cell growth through mechanisms such as tubulin polymerization inhibition and apoptosis induction. This suggests its potential as a chemotherapeutic agent.
  • Antiparasitic Effects : Preliminary studies indicate that derivatives of this compound may exhibit antiparasitic activity, particularly against protozoan parasites like Trypanosoma cruzi.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzamide derivatives, including 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus15
This compoundEscherichia coli20

These results indicate a promising antimicrobial profile that warrants further investigation.

Anticancer Studies

In vitro studies assessed the anticancer effects on various cancer cell lines. The compound showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics:

Cell LineIC50 (μM)
HCT116 (Colorectal)5.85
MCF7 (Breast)6.30

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Antiparasitic Activity

Research into the antiparasitic effects revealed that derivatives similar to this compound exhibited dose-dependent inhibition against Trypanosoma cruzi. The following table summarizes the findings:

Concentration (μg/mL)% Reduction in Parasite Growth
2550%
5075%

These results highlight the potential for developing new antiparasitic treatments based on this compound's structure.

Mechanism of Action

The mechanism of action of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.

    3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-iodobenzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity towards molecular targets, making it unique in its class.

Biological Activity

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11BrN2O3
  • Molecular Weight : 335.15 g/mol
  • CAS Number : 1306027-71-3
  • Structure : The compound features a bromobenzamide moiety and a benzo[d][1,3]dioxole group, which may contribute to its biological properties.

The exact mechanism of action for this compound is not fully elucidated; however, the presence of the amine and bromine groups suggests potential interactions with various biological targets. Compounds with similar structures have shown activity against several targets, including:

  • Kinases : Modulation of phosphoinositide 3-kinase (PI3K) pathways.
  • Antimicrobial Activity : Compounds derived from benzodioxole structures often exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole exhibit significant antibacterial and antifungal activities. For example, compounds structurally related to this compound have been tested against various pathogens:

PathogenActivity ObservedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant625–1250 µg/mL
Pseudomonas aeruginosaModerateVaries
Candida albicansSignificantNot specified

These findings suggest that this compound may possess similar antimicrobial properties.

Case Studies

  • Antibacterial Screening :
    A study synthesized various dioxole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics .
  • Antifungal Activity :
    Another investigation focused on the antifungal potential of benzodioxole derivatives against Candida albicans. The study found that most compounds exhibited substantial antifungal activity, suggesting that modifications in the structure could enhance efficacy .

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)-4-bromobenzamide

InChI

InChI=1S/C14H11BrN2O3/c15-10-3-1-8(5-11(10)16)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18)

InChI Key

JCMMMKXYZJOBEC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Br)N

Origin of Product

United States

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